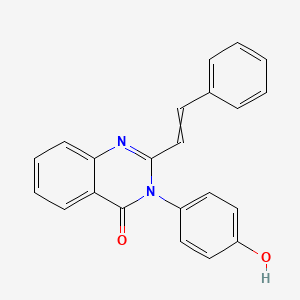![molecular formula C16H18S3 B14292897 1,1'-[Sulfanediylbis(methylenesulfanediyl)]bis(4-methylbenzene) CAS No. 112770-99-7](/img/structure/B14292897.png)
1,1'-[Sulfanediylbis(methylenesulfanediyl)]bis(4-methylbenzene)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-[Sulfanediylbis(methylenesulfanediyl)]bis(4-methylbenzene) is an organic compound characterized by the presence of two 4-methylbenzene groups connected through a sulfanediylbis(methylenesulfanediyl) linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[Sulfanediylbis(methylenesulfanediyl)]bis(4-methylbenzene) typically involves the reaction of 4-methylbenzyl chloride with sodium sulfide under controlled conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the chloride ions are replaced by the sulfanediylbis(methylenesulfanediyl) group. The reaction is usually carried out in an organic solvent such as dimethylformamide at elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1,1’-[Sulfanediylbis(methylenesulfanediyl)]bis(4-methylbenzene) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the sulfanediylbis(methylenesulfanediyl) linkage to simpler sulfide or thiol groups.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Simplified sulfide or thiol derivatives.
Substitution: Halogenated or nitrated benzene derivatives.
Scientific Research Applications
1,1’-[Sulfanediylbis(methylenesulfanediyl)]bis(4-methylbenzene) has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,1’-[Sulfanediylbis(methylenesulfanediyl)]bis(4-methylbenzene) involves its interaction with molecular targets through its sulfanediylbis(methylenesulfanediyl) linkage. This linkage can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The pathways involved may include electron transfer processes and the formation of reactive intermediates.
Comparison with Similar Compounds
Similar Compounds
- 1,1’-[Sulfanediylbis(methylene)]bis(4-nitrobenzene)
- 1,1’-[Sulfanediylbis(methylene)]dibenzene
- Dibenzyl sulfide
Uniqueness
1,1’-[Sulfanediylbis(methylenesulfanediyl)]bis(4-methylbenzene) is unique due to its specific sulfanediylbis(methylenesulfanediyl) linkage, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specialized applications in various fields.
Properties
CAS No. |
112770-99-7 |
|---|---|
Molecular Formula |
C16H18S3 |
Molecular Weight |
306.5 g/mol |
IUPAC Name |
1-methyl-4-[(4-methylphenyl)sulfanylmethylsulfanylmethylsulfanyl]benzene |
InChI |
InChI=1S/C16H18S3/c1-13-3-7-15(8-4-13)18-11-17-12-19-16-9-5-14(2)6-10-16/h3-10H,11-12H2,1-2H3 |
InChI Key |
ZHNASQSNGGQDRJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)SCSCSC2=CC=C(C=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


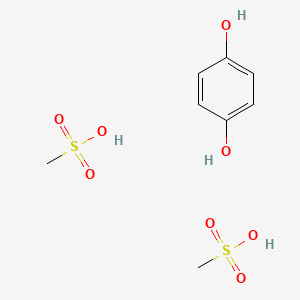
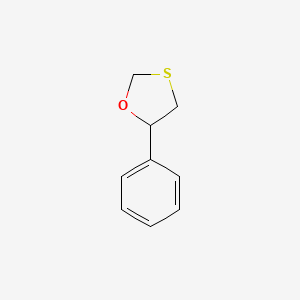
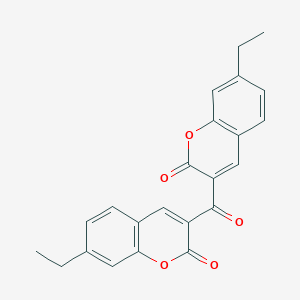

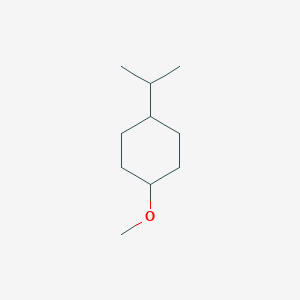
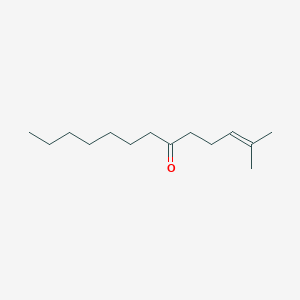
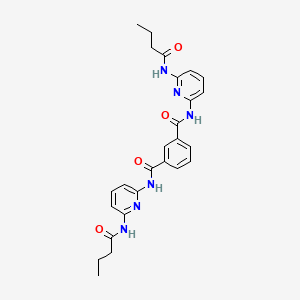
![2-[2-(Naphthalen-1-yl)propyl]cyclopentan-1-one](/img/structure/B14292850.png)
![Lithium, [2,4-bis(phenylmethoxy)-5-pyrimidinyl]-](/img/structure/B14292867.png)

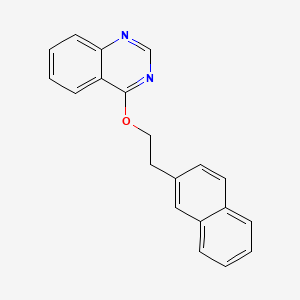
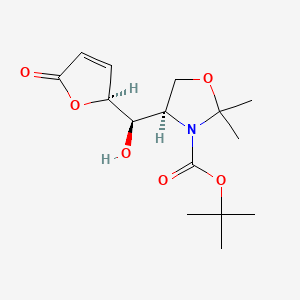
![Benzoic acid, 2-[1-(acetyloxy)-2,4-hexadiynyl]-6-hydroxy-, methyl ester](/img/structure/B14292901.png)
